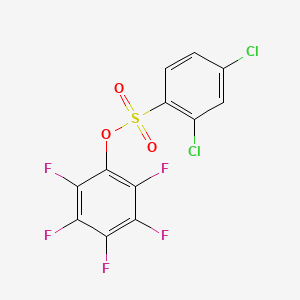

2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,4-dichlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIBQQRVYAVHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201899 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-57-5 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Decoding the Gas-Phase Chemistry: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Aryl Pentafluorophenyl Sulfonates

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Aryl pentafluorophenyl sulfonates represent a unique class of compounds with significant applications in organic synthesis and medicinal chemistry, often utilized as versatile reagents and intermediates.[1][2][3] A thorough understanding of their behavior under mass spectrometric conditions is paramount for their characterization, impurity profiling, and metabolic studies. This technical guide provides a comprehensive exploration of the core principles governing the fragmentation patterns of aryl pentafluorophenyl sulfonates in mass spectrometry. We will delve into the key bond cleavages, rearrangement reactions, and the influence of ionization techniques, offering field-proven insights to aid researchers in interpreting mass spectra and designing robust analytical methodologies.

Introduction: The Structural Significance of Aryl Pentafluorophenyl Sulfonates

Aryl pentafluorophenyl sulfonates are characterized by a highly electron-deficient pentafluorophenyl group attached to a sulfonate ester linkage, which in turn is connected to an aryl moiety. This unique electronic arrangement imparts high reactivity, making the pentafluorophenyl sulfonate an excellent leaving group, a property exploited in various chemical transformations.[3][4] The sulfonyl group itself is a key pharmacophore in many therapeutic agents.[5][6] Consequently, the reliable identification of these molecules and their derivatives by mass spectrometry is a critical aspect of drug discovery and development.[7]

This guide will focus on elucidating the fragmentation pathways observed under common ionization techniques, primarily Electrospray Ionization (ESI) and Electron Ionization (EI), providing a predictive framework for spectral interpretation.

Foundational Principles of Fragmentation in Sulfonates

The fragmentation of sulfonates in mass spectrometry is largely dictated by the relative strengths of the bonds within the sulfonyl moiety and the nature of the substituents. Generally, the most labile bonds are the C-S and S-O bonds.

The Influence of Ionization Technique

The choice of ionization technique significantly impacts the observed fragmentation.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards molecules with high-energy electrons, leading to extensive fragmentation.[8][9] This can provide detailed structural information but may result in a weak or absent molecular ion peak.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[10][11] Fragmentation is then induced in the collision cell of the mass spectrometer (Collision-Induced Dissociation, CID), allowing for controlled structural elucidation.[12][13][14]

Core Fragmentation Pathways of Aryl Pentafluorophenyl Sulfonates

Based on the established fragmentation behavior of related aromatic sulfonamides and sulfonate esters, we can predict the primary fragmentation pathways for aryl pentafluorophenyl sulfonates.[15][16][17][18]

The Signature SO₂ Elimination: A Common Rearrangement

A hallmark fragmentation pathway for many aromatic sulfonamides and related compounds is the neutral loss of sulfur dioxide (SO₂, 64 Da).[15][16][19] This process is often preceded by a rearrangement. In the context of aryl pentafluorophenyl sulfonates, this would likely involve the migration of the aryl group.

The presence of electron-withdrawing groups on the aryl ring can promote this SO₂ extrusion.[15] Given the strong electron-withdrawing nature of the pentafluorophenyl group, this pathway is expected to be a prominent feature in the mass spectra of these compounds.

Caption: Proposed SO₂ elimination pathway.

Cleavage of the Aryl-Sulfur Bond (C-S Cleavage)

Direct cleavage of the bond between the aryl ring and the sulfur atom is another characteristic fragmentation.[16] This leads to the formation of an aryl cation and a pentafluorophenyl sulfonate radical, or vice versa depending on charge distribution.

Caption: Aryl-Sulfur bond cleavage.

Cleavage of the Sulfur-Oxygen Bond (S-O Cleavage)

Cleavage of the S-O bond is also a probable fragmentation route. This would result in the formation of a pentafluorophenoxy radical and an aryl sulfonyl cation.

Caption: Sulfur-Oxygen bond cleavage.

Fragmentation of the Pentafluorophenyl Moiety

The pentafluorophenyl ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of the sulfonate ester bonds. The fragmentation of perfluoroalkyl substances can be complex, sometimes involving fluorine migrations.[20] Loss of CF₂ or other fluorinated fragments may be observed, particularly under higher collision energies.

Summary of Expected Key Fragment Ions

The following table summarizes the expected key fragment ions for a generic aryl pentafluorophenyl sulfonate (Ar-SO₂-O-C₆F₅).

| Fragment Ion | Formation Pathway | Significance |

| [M - SO₂]⁺˙ | Rearrangement and elimination of SO₂ | Highly characteristic for sulfonates.[15][16] |

| [Ar]⁺ | C-S bond cleavage | Indicates the nature of the aryl group. |

| [Ar-SO₂]⁺ | S-O bond cleavage | Provides information about the aryl sulfonyl portion. |

| [C₆F₅O]⁻ / [C₆F₅O]⁺ | S-O bond cleavage | Confirms the presence of the pentafluorophenoxy group. |

| [C₆F₅]⁺ | Cleavage of the C-O bond | Indicates the pentafluorophenyl group. |

Experimental Protocol: A Self-Validating System

To reliably analyze aryl pentafluorophenyl sulfonates, a robust and self-validating experimental protocol is essential.

Sample Preparation

-

Dissolution: Dissolve the sample in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

Dilution: Prepare a working solution of 1-10 µg/mL in the initial mobile phase composition.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

LC-MS/MS Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is recommended for the analysis of these compounds, as they are often encountered in complex matrices.[7][18]

-

Chromatography:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Both positive and negative ESI should be evaluated.[18]

-

Scan Mode: Full scan MS to identify the molecular ion, followed by product ion scans (MS/MS) of the parent ion to obtain fragmentation data.

-

Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe the full range of fragment ions.

-

Resolution: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is highly recommended for accurate mass measurements to confirm elemental compositions of fragment ions.[13]

-

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometry fragmentation of aryl pentafluorophenyl sulfonates is governed by a set of predictable pathways, primarily involving the loss of SO₂ and cleavage of the C-S and S-O bonds. The highly electron-withdrawing nature of the pentafluorophenyl group plays a crucial role in directing these fragmentations. By understanding these core principles and employing a systematic analytical approach, researchers can confidently identify and characterize these important molecules, accelerating progress in drug discovery and chemical synthesis. The insights provided in this guide serve as a foundational reference for interpreting the rich structural information contained within the mass spectra of this compound class.

References

- Perreault, H., & Figeys, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(8), 1145–1153.

- ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.

- Kéki, S., Török, G., & Zsuga, M. (2007). Collision-induced Dissociation of Sulfur-Containing Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 18(11), 2051–2059.

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.

- Gao, H., Li, Y., & Li, H. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of mass spectrometry : JMS, 46(5), 526–530.

- Li, Y., Liu, D., & Wang, L. (2014). Rapid and Simultaneous Determination of Sulfonate Ester Genotoxic Impurities in Drug Substance by Liquid Chromatography Coupled to Tandem Mass Spectrometry: Comparison of Different Ionization Modes. Journal of the American Society for Mass Spectrometry, 25(11), 1953–1962.

- Chemistry LibreTexts. (2023).

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814.

- Shimadzu. (2025). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050.

- Wang, Z., Hop, C. E., & Prakash, C. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of mass spectrometry : JMS, 45(10), 1149–1158.

- ResearchGate. (2025).

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

- Organic & Biomolecular Chemistry. (2025).

- PubMed. (n.d.).

- Benchchem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.

- Wang, Z., & G. T. (2002). The Unanticipated Loss of SO2 From Sulfonamides in Collision-Induced Dissociation. Rapid communications in mass spectrometry : RCM, 16(23), 2131–2138.

- ResearchGate. (2025).

- Wikipedia. (n.d.).

- YouTube. (2022).

- YouTube. (2014).

- NIH. (n.d.).

- NIH. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. rroij.com [rroij.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Collision-induced dissociation of sulfur-containing imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Collision-Induced Dissociation of Citrullinated Peptide Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pentafluorophenyl Group: A Superior Leaving Group for Robust Chemical Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Leaving Group, a Strategic Synthetic Tool

In the landscape of modern organic synthesis, the choice of a leaving group is a critical determinant of reaction efficiency, selectivity, and overall success. Among the arsenal of available options, the pentafluorophenyl (PFP) group has emerged not merely as a good leaving group, but as a strategic tool for chemists, particularly in the demanding fields of peptide synthesis and bioconjugation. This guide provides a comprehensive technical overview of the PFP group's role, delving into the fundamental principles that govern its reactivity and offering practical insights into its application.

The exceptional utility of the PFP group stems from the unique electronic properties imparted by the five fluorine atoms adorning the phenyl ring. These strongly electron-withdrawing atoms create a highly electron-deficient aromatic system, which in turn significantly enhances the acidity of the corresponding pentafluorophenol (PFP-OH).[1] This increased acidity translates to a more stable pentafluorophenoxide anion, the conjugate base, which is the actual leaving group in many reactions. A more stable leaving group is a better leaving group, as it is less likely to reverse the reaction.

The Science Behind the Superiority: Electronic Effects and Stability

The efficacy of the pentafluorophenyl group as a leaving group is rooted in fundamental principles of physical organic chemistry. The key factors at play are:

-

Inductive Effect: The high electronegativity of the five fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect polarizes the C-O bond of a pentafluorophenyl ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Resonance Effect: While fluorine atoms can theoretically donate electron density via a +R (resonance) effect, in the case of the pentafluorophenyl group, the strong -I effect overwhelmingly dominates.

-

Leaving Group Stability: The stability of the departing pentafluorophenoxide anion is paramount. The negative charge on the oxygen atom is stabilized through the inductive effects of the fluorine atoms, effectively dispersing the charge and making the anion less basic and a better leaving group.

This combination of electronic effects makes pentafluorophenyl esters highly reactive towards nucleophiles under mild conditions, a crucial advantage when working with sensitive biological molecules.[2]

Quantitative Comparison of Leaving Group Ability

The superiority of the pentafluorophenyl group as a leaving group can be quantified through kinetic studies and comparison of pKa values. A lower pKa of the conjugate acid of the leaving group generally correlates with better leaving group ability.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid (in water, unless specified) | Relative Rate of Amide Bond Formation (OPFP = 111) |

| Pentafluorophenoxide (PFP-O⁻) | Pentafluorophenol | ~5.5 (in DMSO) [3] | 111 [4] |

| Pentachlorophenoxide (PCP-O⁻) | Pentachlorophenol | ~5.3 (in DMSO) | 3.4[4] |

| p-Nitrophenoxide (pNP-O⁻) | p-Nitrophenol | 7.15 | 1[4] |

| N-Hydroxysuccinimidyl (NHS) | N-Hydroxysuccinimide | ~6.0 | - |

| Triflate (TfO⁻) | Triflic Acid | -12 | - |

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | -2.8[5] | - |

| Iodide (I⁻) | Hydroiodic Acid | -9.5[5] | - |

| Bromide (Br⁻) | Hydrobromic Acid | -9[5] | - |

| Chloride (Cl⁻) | Hydrochloric Acid | -7[5] | - |

Note: Direct kinetic comparisons across different reaction types can be challenging. The relative rates provided are for a specific amide bond formation reaction and serve as a useful illustration of the PFP ester's high reactivity in this context.

Kinetic studies have demonstrated the remarkable reactivity of PFP esters. For instance, in peptide coupling reactions, the relative rate of reaction for a pentafluorophenyl ester (OPFP) was found to be significantly higher than that of a pentachlorophenyl ester (OPCP) and a p-nitrophenyl ester (ONp), with a ratio of 111:3.4:1, respectively.[4] This high coupling rate is advantageous in minimizing or eliminating undesirable side reactions.[4]

Applications in Peptide Synthesis: A Workhorse for Amide Bond Formation

The most prominent application of the pentafluorophenyl group is in the activation of carboxylic acids for peptide synthesis. Pentafluorophenyl esters of amino acids are widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2]

The key advantages of using PFP esters in peptide synthesis include:

-

High Reactivity: As discussed, PFP esters react rapidly with the N-terminus of an amino acid or peptide, leading to efficient amide bond formation.[6]

-

Stability: Despite their high reactivity, PFP esters exhibit good stability and can often be isolated and stored as crystalline solids.[2] They are also less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimidyl (NHS) esters, which is a significant advantage in aqueous reaction environments.[7][8][9]

-

Reduced Side Reactions: The rapid coupling rates achieved with PFP esters help to minimize side reactions, such as the bisacylation of the Fmoc protecting group that can occur with slower coupling methods.[4]

-

Avoidance of Additives: In some cases, the high reactivity of PFP esters allows for peptide bond formation without the need for additional coupling additives, leading to simpler reaction mixtures and easier purification.

Workflow for PFP Ester-Mediated Peptide Coupling

Caption: Workflow for PFP ester-mediated peptide coupling.

Experimental Protocol: Synthesis of an Fmoc-Amino Acid PFP Ester

This protocol describes a general procedure for the synthesis of an Fmoc-amino acid pentafluorophenyl ester using a carbodiimide coupling agent.[10]

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

Pentafluorophenol (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask, dissolve the Fmoc-protected amino acid and pentafluorophenol in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the carbodiimide (DCC or EDCI) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

-

If using EDCI, the urea byproduct is water-soluble and will be removed during the workup.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Mechanism of PFP Ester-Mediated Amidation

The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the pentafluorophenoxide leaving group.

Caption: Mechanism of PFP ester-mediated amidation.

Computational studies on the aminolysis of esters support a stepwise mechanism involving a tetrahedral intermediate, although a concerted mechanism can also be operative.[4][11] The presence of the electron-withdrawing pentafluorophenyl group is expected to stabilize the tetrahedral intermediate and lower the activation energy for its formation.

Bioconjugation and Protein Labeling: Precision and Selectivity

The favorable properties of PFP esters extend to the field of bioconjugation, where they are used to attach various moieties, such as polyethylene glycol (PEG), fluorophores, and haptens, to proteins and other biomolecules.[9][12] The reaction typically targets the primary amines of lysine side chains and the N-terminus of the protein.

A remarkable feature of PFP esters in this context is their potential for site-selective labeling. In some cases, fluoro-phenyl esters have been shown to preferentially label a single lysine residue on an antibody, even in the presence of many other accessible lysines.[13][14] This selectivity is attributed to the local microenvironment of the specific lysine residue, which can accelerate the rate of labeling.

Experimental Protocol: Conjugation of a PFP Ester-Activated Molecule to a Protein

This protocol provides a general method for conjugating a PFP ester-activated molecule to a protein in an aqueous buffer.[7]

Materials:

-

PFP ester-activated molecule (e.g., PEG-PFP, Fluorophore-PFP)

-

Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

Prepare a stock solution of the PFP ester-activated molecule in the organic solvent (e.g., 10-100 mM). This solution should be prepared immediately before use, as PFP esters are moisture-sensitive.[12]

-

Add the desired molar excess of the PFP ester solution to the protein solution with gentle stirring. The optimal molar ratio of PFP ester to protein should be determined empirically.

-

Allow the reaction to proceed at room temperature for 1-4 hours or at 4 °C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Quench the reaction by adding the quenching solution to consume any unreacted PFP ester.

-

Purify the protein conjugate from unreacted labeling reagent and byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.

Expanding the Horizon: The PFP Group in Broader Organic Synthesis

While its role in amide bond formation is well-established, the utility of the pentafluorophenyl group as a leaving group extends to other areas of organic synthesis. For example, PFP esters can be used as precursors for the synthesis of other carboxylic acid derivatives.

Furthermore, the PFP group can act as an activating group for other transformations. For instance, the pentafluorophenyl group has been shown to significantly increase the acidity of the α-hydrogen of an ester, facilitating regioselective H/D exchange to produce α-deuterated carboxylic acid derivatives.[13]

Conclusion: A Versatile and Indispensable Tool

The pentafluorophenyl group has firmly established itself as a superior leaving group in organic synthesis. Its unique electronic properties, conferred by the five fluorine atoms, lead to high reactivity, good stability of the corresponding esters, and often, enhanced selectivity. From its workhorse role in peptide synthesis to its precision in bioconjugation and its emerging applications in other areas of organic chemistry, the PFP group offers a powerful and versatile tool for chemists. As the demand for more efficient and selective synthetic methods continues to grow, the strategic application of the pentafluorophenyl group is poised to play an even more significant role in the development of new therapeutics, diagnostics, and materials.

References

-

Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Retrieved from [Link]

- Hattori, T., Matsunaga, Y., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 29(11), 2815-2822.

- Green, D. T., & Shepherd, N. E. (2021).

- Li, Z., et al. (2022). Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange.

- Hattori, T., Matsunaga, Y., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development.

- Alford, V. M., et al. (2021). Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates.

- Adamczyk, M., Fishpaugh, J. R., & Heuser, K. J. (1997). Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein.

- Ilieva, S., et al. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. The Journal of Organic Chemistry, 68(4), 1496-1502.

-

Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Retrieved from [Link]

-

Wikipedia. (2023). Hammett equation. Retrieved from [Link]

-

ResearchGate. (2014). How do I form an ester using pentafluorophenol?. Retrieved from [Link]

-

Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2019). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Retrieved from [Link]

-

ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

-

CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. Retrieved from [Link]

-

Figshare. (n.d.). Collection - Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia - The Journal of Organic Chemistry. Retrieved from [Link]

-

Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Retrieved from [Link]

-

Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]

-

Wikipedia. (2024). Pentafluorophenyl esters. Retrieved from [Link]

-

PubMed Central. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Computational study of the mechanism of amide bond formation via CS2-releasing 1,3-acyl transfer. Retrieved from [Link]

-

National Institutes of Health. (2022). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. Retrieved from [Link]

-

PubMed Central. (n.d.). Pentafluorophenyl Alkyl and Vinyl Ethers. Retrieved from [Link]

Sources

- 1. survivaltechnologies.in [survivaltechnologies.in]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. Computational study of the aminolysis of esters. The reaction of methylformate with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. precisepeg.com [precisepeg.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. savemyexams.com [savemyexams.com]

- 13. researchgate.net [researchgate.net]

- 14. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Reactivity of Pentafluorophenyl Esters: A Theoretical and Computational Guide

For Immediate Release

Shanghai, China – January 23, 2026 – In the landscape of bioconjugation and peptide synthesis, the choice of activating group is paramount to the success of coupling reactions. Among the array of options, pentafluorophenyl (PFP) esters have emerged as highly efficient acylating agents. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the theoretical underpinnings of PFP ester reactivity, leveraging computational chemistry to elucidate the mechanisms governing their utility.

Introduction: The Rise of Pentafluorophenyl Esters in Acylation Chemistry

Pentafluorophenyl esters are a class of "active esters" widely employed in the formation of amide bonds, a cornerstone of peptide synthesis and the conjugation of molecules to proteins. Their popularity stems from a favorable balance of high reactivity towards primary amines and relative stability in aqueous media, particularly when compared to other common activating groups like N-hydroxysuccinimide (NHS) esters. PFP esters are known to be less susceptible to spontaneous hydrolysis, a competing reaction that can significantly lower conjugation yields. This guide will delve into the electronic and mechanistic factors that confer these advantageous properties, moving beyond empirical observations to a robust theoretical framework.

The Electronic Architecture of Reactivity: A Quantum Chemical Perspective

The enhanced reactivity of PFP esters is fundamentally rooted in the potent electron-withdrawing nature of the pentafluorophenyl group. This effect is twofold:

-

Activation of the Carbonyl Group: The five fluorine atoms on the phenyl ring inductively withdraw electron density, rendering the ester's carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine.

-

Stabilization of the Leaving Group: The pentafluorophenolate anion is an excellent leaving group due to the ability of the electron-deficient aromatic ring to stabilize the resulting negative charge.

Computational studies, particularly those employing Density Functional Theory (DFT), have provided quantitative insights into these electronic effects. Analysis of the molecular orbitals of PFP esters reveals a lower energy Lowest Unoccupied Molecular Orbital (LUMO) centered on the carbonyl carbon compared to less activated esters. This lower LUMO energy signifies a greater propensity to accept electrons from an incoming nucleophile.

Furthermore, theoretical calculations of the pKa of pentafluorophenol confirm its acidity, which correlates with the stability and, therefore, the leaving group ability of its conjugate base.

Mechanistic Pathways of Aminolysis: A Computational Dissection

The reaction of a PFP ester with a primary amine, known as aminolysis, is the key step in many bioconjugation procedures. Computational modeling has been instrumental in elucidating the mechanistic details of this process, particularly the nature of the transition states and intermediates involved.

A recent computational study systematically analyzed the aminolysis of various activated esters, including pentafluorophenyl acetate (PFP-Ac), using a combination of the fast and robust semiempirical GFN2-xTB method and the high-level DLPNO-CCSD(T) method. This research provides a quantitative basis for understanding the reactivity trends.

The generally accepted mechanism for ester aminolysis can proceed through two primary pathways: a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.

Caption: General mechanisms for the aminolysis of PFP esters.

Transition State Analysis and Activation Barriers

The computational analysis of the reaction between PFP-Ac and an amine reveals that the activation energy barrier for aminolysis is significantly lower than that of less activated esters, such as phenyl acetate. This is in line with experimental observations of their high reactivity. The study highlights that the activation energy barrier for the aminolysis of PFP esters is comparable to that of NHS esters and 4-nitrophenyl esters, positioning them as highly effective acylating agents.

| Activated Ester | Calculated Activation Energy Barrier (kcal/mol) |

| Pentafluorophenyl Acetate (PFP-Ac) | Low |

| N-Hydroxysuccinimide Acetate (NHS-Ac) | Low |

| 4-Nitrophenyl Acetate (4-NO2-Ph-Ac) | Low |

| Hexafluoroisopropyl Acetate (HFIP-Ac) | High |

| Phenyl Acetate (Ph-Ac) | High |

| Table 1: Comparative computational analysis of activation energy barriers for the aminolysis of various activated esters. The term "Low" indicates a significantly lower barrier compared to "High," making these esters suitable for efficient post-polymerization modifications. |

The transition state for the rate-determining step, typically the formation of the tetrahedral intermediate, is stabilized by the electron-withdrawing nature of the pentafluorophenyl group. This stabilization lowers the overall energy required to reach the transition state, thus accelerating the reaction.

The Competing Reaction: A Theoretical Look at Hydrolysis

A critical factor in the practical utility of activated esters in aqueous environments is their susceptibility to hydrolysis. PFP esters are noted for their enhanced stability against hydrolysis compared to NHS esters.

The mechanism of ester hydrolysis, which can be acid or base-catalyzed, also proceeds through a tetrahedral intermediate. Computational studies can model this reaction to determine the activation energy barriers for hydrolysis. While specific DFT studies on PFP ester hydrolysis are not as prevalent in the literature, the principles of electronic effects still apply. The electron-withdrawing pentafluorophenyl group also activates the ester towards hydrolysis. However, the greater hydrophobicity of PFP esters compared to NHS esters may play a role in their observed stability in aqueous solutions by reducing the effective concentration of water at the reaction center.

Caption: Competing aminolysis and hydrolysis pathways for PFP esters.

Practical Implications and Experimental Design: A Self-Validating System

The theoretical insights into PFP ester reactivity provide a strong foundation for designing robust and efficient bioconjugation protocols.

Step-by-Step Protocol for Computational Analysis of PFP Ester Reactivity

For researchers wishing to conduct their own theoretical studies, the following workflow provides a self-validating system for investigating the reactivity of a novel PFP ester.

-

Model System Definition:

-

Define the specific PFP ester and amine nucleophile of interest. For initial studies, a simplified model of the amine (e.g., methylamine) can be used to reduce computational cost.

-

-

Conformational Search:

-

Perform a conformational search of the reactants, transition states, and products to identify the lowest energy structures. This can be achieved using molecular mechanics or semi-empirical methods.

-

-

Geometry Optimization and Frequency Calculations:

-

Optimize the geometries of the ground states and transition states using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d).

-

Perform frequency calculations to confirm that the ground states have no imaginary frequencies and that the transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Energy Calculations:

-

Perform single-point energy calculations at a higher level of theory (e.g., DLPNO-CCSD(T)) to obtain more accurate activation and reaction energies.

-

-

Solvent Effects:

-

Incorporate the effect of the solvent using an implicit solvent model (e.g., Polarizable Continuum Model - PCM) or, for higher accuracy, an explicit solvent model with molecular dynamics simulations.

-

Caption: A typical computational workflow for studying PFP ester reactivity.

Conclusion: A Theoretically Grounded Approach to Bioconjugation

The high reactivity and relative stability of pentafluorophenyl esters are not merely empirical observations but are deeply rooted in their fundamental electronic structure and reaction energetics. Theoretical and computational studies provide an invaluable lens through which to understand and predict their behavior. By leveraging these insights, researchers can make more informed decisions in the design of bioconjugation strategies, leading to more efficient, reproducible, and successful outcomes in the development of novel therapeutics and research tools. The continued application of computational chemistry will undoubtedly further refine our understanding and expand the applications of these versatile reagents.

References

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00798D. Retrieved from [Link]

- Ilieva, S., Galabov, B., Musaev, D. G., Morokuma, K., & Schaefer, H. F. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. The Journal of Organic Chemistry, 68(4

Methodological & Application

reaction of 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate with primary amines

Application Note & Protocol Guide

Topic: The Strategic Synthesis of N-Substituted 2,4-Dichlorobenzenesulfonamides via Pentafluorophenyl Ester Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Traditional synthesis relying on sulfonyl chlorides often requires harsh conditions and suffers from limited functional group tolerance and moisture sensitivity. This guide details a robust and versatile alternative for the synthesis of N-substituted 2,4-dichlorobenzenesulfonamides through the . The use of the pentafluorophenyl (PFP) sulfonate ester serves as a highly efficient and stable platform for the sulfonylation of amines.[1] This methodology offers significant advantages, including mild reaction conditions, high yields, excellent chemoselectivity, and broad substrate scope, making it particularly suitable for complex molecule synthesis and late-stage functionalization in drug discovery programs.

Introduction: The Rationale for PFP Sulfonate Esters in Sulfonamide Synthesis

The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry.[2][3] The 2,4-dichlorobenzenesulfonamide motif, in particular, is a valuable scaffold due to its electronic properties and metabolic stability. The classical approach, involving the reaction of 2,4-dichlorobenzenesulfonyl chloride with amines, is often hampered by the high reactivity and instability of the sulfonyl chloride, which can lead to side reactions and decomposition upon storage or in the presence of moisture.

Pentafluorophenyl (PFP) sulfonate esters have emerged as superior reagents for this purpose.[1][4] The PFP group functions as an exceptional leaving group, activated by the strong inductive electron-withdrawing effect of the five fluorine atoms. This renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack by amines. Key advantages of this approach include:

-

Enhanced Stability: PFP sulfonate esters are typically crystalline, shelf-stable solids, unlike their highly moisture-sensitive sulfonyl chloride counterparts.[4]

-

Mild Reaction Conditions: The reaction proceeds efficiently at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.

-

High Purity and Yields: The reaction is clean, often providing the desired sulfonamide in high yield with straightforward purification.

-

Reduced Hydrolysis: PFP esters are significantly less prone to hydrolysis than other activated esters, such as N-hydroxysuccinimide (NHS) esters, ensuring higher reaction efficiency in various solvents.[5]

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic substitution at the sulfur center. The lone pair of the primary amine nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the PFP sulfonate ester. This process results in the formation of a new sulfur-nitrogen (S-N) bond and the displacement of the highly stable pentafluorophenoxide anion.

The stability of the pentafluorophenoxide leaving group (pKa of pentafluorophenol is ~5.5) is the primary driving force for the reaction, allowing it to proceed under neutral or mildly basic conditions without the need for strong, non-nucleophilic bases that can complicate purification.

Caption: General mechanism for sulfonamide formation.

Experimental Protocols

This section is divided into two parts: the synthesis of the PFP sulfonate ester precursor and the subsequent general protocol for its reaction with primary amines.

Part A: Synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate

This precursor is synthesized from commercially available starting materials. The reaction involves the coupling of 2,4-dichlorobenzenesulfonyl chloride with pentafluorophenol.

Materials and Equipment:

-

2,4-Dichlorobenzenesulfonyl chloride

-

Pentafluorophenol

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bars

-

Round-bottom flask with inert gas inlet (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

To a dry round-bottom flask under an inert atmosphere, add pentafluorophenol (1.0 eq).

-

Dissolve the pentafluorophenol in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the solution and stir for 10 minutes.

-

In a separate flask, dissolve 2,4-dichlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled pentafluorophenol solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) or recrystallization to yield the title compound as a white solid.

Part B: General Protocol for Reaction with Primary Amines

This protocol is a general guideline and may be optimized for specific amine substrates.

Materials and Equipment:

-

This compound

-

Primary amine of choice

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bars

-

Reaction vials or flask

Step-by-Step Protocol:

-

In a reaction vial, dissolve this compound (1.0 eq) in DCM or DMF (0.1-0.2 M).

-

Add the primary amine (1.2 eq) to the solution. For amine hydrochloride salts, add a non-nucleophilic base like triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.

-

Once the starting sulfonate ester is consumed, dilute the mixture with ethyl acetate or DCM.

-

Workup:

-

Wash the organic layer with 1 M HCl (2x) to remove excess amine and any base.

-

Wash with saturated NaHCO₃ solution (2x) to remove the pentafluorophenol byproduct.

-

Wash with brine (1x).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product is then purified by flash column chromatography on silica gel to afford the pure N-substituted 2,4-dichlorobenzenesulfonamide.

Representative Results: Substrate Scope

The reaction demonstrates broad applicability across various primary amines. The following table summarizes typical results obtained using the general protocol.

| Entry | Primary Amine (R-NH₂) | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | DCM | 2 | 95 |

| 2 | Aniline | DMF | 8 | 88 |

| 3 | Cyclohexylamine | DCM | 1.5 | 97 |

| 4 | tert-Butylamine | DMF | 12 | 75 |

| 5 | Glycine methyl ester HCl | DMF¹ | 6 | 91 |

| 6 | 4-Methoxybenzylamine | DCM | 2 | 94 |

¹ Reaction performed with 2.5 eq of triethylamine.

Workflow and Troubleshooting

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction | Sterically hindered amine; low nucleophilicity of amine (e.g., electron-deficient anilines). | Switch to a more polar solvent like DMF. Increase reaction temperature to 40-50 °C. Increase reaction time. |

| Low Yield | Inefficient workup; loss of polar product in aqueous layers. | Minimize the number of aqueous washes. Back-extract the combined aqueous layers with the organic solvent. |

| Difficult Purification | Product co-elutes with pentafluorophenol byproduct. | Ensure the NaHCO₃ wash during workup is thorough. A small amount of triethylamine can be added to the chromatography solvent system to keep the phenolic byproduct on the baseline. |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

2,4-Dichlorobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

-

Pentafluorophenol is toxic and an irritant. Avoid inhalation and skin contact.

-

Dichloromethane (DCM) is a suspected carcinogen. Handle with appropriate caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Baran, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

Mondal, S., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Retrieved from [Link]

-

Mondal, S., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Retrieved from [Link]

-

Pirkle, W. H., & Boeder, C. W. (1978). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Organic Chemistry, 43(11), 2091-2093. Retrieved from [Link]

-

Lin, S., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Google Patents. (2017). CN106349025A - Preparation process of 2,4-dichlorophenol.

-

Wu, J., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(11), 4201–4205. Retrieved from [Link]

-

Caddick, S., et al. (n.d.). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. UCL Discovery. Retrieved from [Link]

-

Penn State University. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Penn State Research Database. Retrieved from [Link]

-

ResearchGate. (2025). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Retrieved from [Link]

-

ResearchGate. (2025). Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Retrieved from [Link]

-

ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Retrieved from [Link]

-

Procter, D. J., et al. (2008). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters, 10(19), 4227–4230. Retrieved from [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

- Google Patents. (2013). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.

-

National Institutes of Health. (2015). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 49(14), 8563–8571. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Aryl Sulfonamides using Pentafluorophenyl 2,4-Dichlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of N-aryl sulfonamides, a crucial scaffold in medicinal chemistry, utilizing the highly reactive reagent, pentafluorophenyl 2,4-dichlorobenzenesulfonate. N-aryl sulfonamides are prevalent in a wide array of pharmaceuticals, demonstrating antibacterial, anticancer, and anti-inflammatory properties.[1] This protocol offers a robust and efficient method for the formation of the critical S-N bond, leveraging the exceptional leaving group ability of the pentafluorophenoxy moiety. The following sections will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization of the target compounds.

Introduction: The Significance of N-Aryl Sulfonamides and the Pentafluorophenyl Ester Advantage

N-aryl sulfonamides are a cornerstone in drug discovery and development. Their widespread application stems from their ability to mimic the transition state of peptide hydrolysis and act as bioisosteres for other functional groups, leading to a broad spectrum of biological activities. Traditional methods for their synthesis often involve the use of sulfonyl chlorides, which can be harsh and may not be suitable for sensitive substrates.

The use of pentafluorophenyl (PFP) esters as activating groups for sulfonic acids presents a significant advancement in the synthesis of sulfonamides. The strong electron-withdrawing nature of the fluorine atoms in the PFP group makes the sulfonate ester exceptionally electrophilic and the pentafluorophenoxide an excellent leaving group. This heightened reactivity allows for the sulfonylation of anilines to proceed under mild conditions, often at room temperature, with high yields and purity. This method provides a valuable alternative to traditional approaches, particularly when dealing with complex or delicate molecular architectures.

Mechanistic Rationale

The synthesis of N-aryl sulfonamides from pentafluorophenyl 2,4-dichlorobenzenesulfonate and an aniline derivative proceeds via a nucleophilic substitution reaction at the sulfur atom. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur center of the sulfonate ester. This is followed by the departure of the highly stabilized pentafluorophenoxide leaving group, leading to the formation of the desired N-aryl sulfonamide. The reaction is typically facilitated by a non-nucleophilic base to neutralize the sulfonic acid by-product.

Caption: Generalized reaction mechanism for N-aryl sulfonamide synthesis.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,4-dichlorobenzenesulfonamide

This protocol details the synthesis of a representative N-aryl sulfonamide. The principles can be adapted for a variety of substituted anilines.

Materials and Reagents

| Reagent | Supplier | Grade |

| Pentafluorophenyl 2,4-dichlorobenzenesulfonate | Various | ≥98% |

| 4-Methoxyaniline (p-Anisidine) | Various | ≥99% |

| Triethylamine (TEA) or Pyridine | Various | Anhydrous, ≥99.5% |

| Dichloromethane (DCM) | Various | Anhydrous, ≥99.8% |

| Hydrochloric Acid (HCl) | Various | 1 M aqueous solution |

| Saturated Sodium Bicarbonate (NaHCO₃) | In-house prep. | Aqueous solution |

| Brine | In-house prep. | Saturated NaCl(aq) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Various | For drying |

| Silica Gel | Various | For chromatography |

| Hexane | Various | HPLC grade |

| Ethyl Acetate | Various | HPLC grade |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: A streamlined workflow for the synthesis of N-aryl sulfonamides.

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

-

Addition of the Sulfonating Agent:

-

In a separate flask, dissolve pentafluorophenyl 2,4-dichlorobenzenesulfonate (1.05 equivalents) in a minimal amount of anhydrous DCM.

-

Add the solution of the sulfonate ester dropwise to the cooled aniline solution over a period of 15-30 minutes.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting aniline is a good indicator of reaction completion.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-methoxyphenyl)-2,4-dichlorobenzenesulfonamide.

-

Characterization

The purified product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and purity of the compound.

-

FT-IR: To identify the characteristic S=O and N-H stretching frequencies of the sulfonamide group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Results and Discussion

The reaction is expected to proceed cleanly, providing the desired N-aryl sulfonamide in good to excellent yield. The use of the pentafluorophenyl ester as the sulfonating agent allows for mild reaction conditions, which is advantageous for substrates with sensitive functional groups.

Table 2: Representative Reaction Parameters

| Parameter | Condition |

| Aniline:Sulfonate Ester Ratio | 1 : 1.05 |

| Base | Triethylamine (1.5 eq) |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | 80-95% |

Troubleshooting

-

Incomplete Reaction: If TLC indicates the presence of starting material after the allotted time, the reaction can be gently heated to 30-40 °C. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the highly reactive sulfonate ester.

-

Low Yield: This may be due to incomplete reaction or loss of product during work-up and purification. Ensure thorough extraction and careful handling during chromatography.

-

Side Products: The formation of diaryl sulfonamides (from the reaction of the product with another molecule of aniline) can occur if an excess of the aniline is used or if the reaction is run at elevated temperatures for an extended period.

Conclusion

The use of pentafluorophenyl 2,4-dichlorobenzenesulfonate offers a highly efficient and mild method for the synthesis of N-aryl sulfonamides. The protocol is straightforward, scalable, and applicable to a wide range of aniline derivatives, making it a valuable tool for medicinal chemists and researchers in drug development. The enhanced reactivity of the pentafluorophenyl ester allows for rapid reaction times and high yields, streamlining the synthesis of this important class of compounds.

References

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 2013, 135(29), 10638–10641. [Link]

-

Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 2006, 71(8), 3198-3209. [Link]

-

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 2023, 11, 1245881. [Link]

-

Recent developments in the synthesis of N-aryl sulfonamides. RSC Advances, 2023, 13(38), 26685-26705. [Link]

-

N-(2,4-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(Pt 2), o229. [Link]

Sources

Application Notes and Protocols: Strategic Base Selection for Sulfonylation with 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate

Introduction: The Critical Role of Sulfonylation and the Advantage of Activated Esters

In the landscape of modern drug discovery and development, the sulfonamide and sulfonate ester moieties are of paramount importance, featuring prominently in a wide array of therapeutic agents. The strategic installation of these functional groups is a cornerstone of medicinal chemistry. The choice of the sulfonylating agent is critical to the success of these transformations. Highly activated sulfonylating agents are often employed to achieve efficient reactions, especially with less nucleophilic substrates.

2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate stands out as a potent sulfonylating agent. The pentafluorophenyl group is strongly electron-withdrawing, rendering the sulfonate a superb leaving group.[1] This inherent reactivity allows for sulfonylation reactions to proceed under mild conditions, a significant advantage when dealing with sensitive and complex molecular architectures.[1] However, this high reactivity also presents a challenge: the need for meticulous control to ensure selectivity and avoid unwanted side reactions. The key to harnessing the power of this reagent lies in the judicious selection of a base.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting the optimal base for sulfonylation reactions using this compound. We will delve into the mechanistic considerations that govern base selection and provide detailed, actionable protocols for the sulfonylation of common nucleophiles.

The Cornerstone of Control: Mechanistic Insights into Base Selection

The primary role of the base in a sulfonylation reaction is to deprotonate the nucleophile (e.g., an amine or an alcohol), thereby increasing its nucleophilicity and initiating the attack on the electrophilic sulfur atom of the sulfonylating agent. In the case of amine sulfonylation, the base also serves to neutralize the sulfonic acid byproduct generated during the reaction. However, the choice of base is not a one-size-fits-all decision. Several key factors must be considered to ensure a successful and clean reaction.

Basicity (pKa): Matching Strength to the Substrate

The basicity of the chosen base, typically expressed by the pKa of its conjugate acid, is a fundamental parameter. The base must be sufficiently strong to deprotonate the nucleophile but not so strong as to cause undesirable side reactions, such as deprotonation of other acidic protons in the substrate or promoting elimination reactions.

-

For Alcohols (pKa ~16-18): A relatively strong base is required to generate the corresponding alkoxide. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and in some cases, stronger non-nucleophilic bases may be necessary.

-

For Primary and Secondary Amines (pKa of conjugate acid ~10-11): Weaker bases are generally sufficient. Tertiary amines are standard, with pyridine and its derivatives being common choices.

-

For Less Nucleophilic Amines (e.g., anilines): A stronger base might be required to facilitate the reaction, but care must be taken to avoid side reactions on the aromatic ring.

Nucleophilicity: The "Non-Nucleophilic" Ideal

An ideal base for sulfonylation should be non-nucleophilic.[2] This is crucial to prevent the base itself from attacking the highly electrophilic sulfonylating agent, which would lead to the formation of unwanted byproducts and consumption of the reagent.

-

Sterically Hindered Bases: Bases with significant steric bulk around the basic center, such as N,N-diisopropylethylamine (DIPEA) and 2,6-lutidine, are excellent examples of non-nucleophilic bases.[3] Their steric hindrance impedes their ability to act as nucleophiles while preserving their capacity to function as proton abstractors.[4]

-

Pyridine and its Derivatives: While pyridine is nucleophilic and can form a reactive sulfonylpyridinium intermediate, this can sometimes be advantageous in accelerating the reaction, particularly with less reactive nucleophiles.[5] However, for highly sensitive substrates, a more hindered pyridine derivative like 2,6-lutidine is a safer choice.

Steric Hindrance: A Tool for Selectivity

The steric environment of both the substrate and the base plays a critical role in the outcome of the reaction.

-

Substrate Steric Hindrance: For sterically congested nucleophiles, a less hindered base may be required to access the proton that needs to be removed. Conversely, a highly reactive, unhindered nucleophile might benefit from a more sterically demanding base to temper its reactivity and prevent side reactions like di-sulfonylation in primary amines.[6]

-

Base Steric Hindrance: As mentioned, sterically hindered bases are valuable for their low nucleophilicity.[3]

Solubility: Ensuring a Homogeneous Reaction Environment

The solubility of all reaction components, including the substrate, sulfonylating agent, base, and the resulting salt byproduct, in the chosen solvent is critical for a successful reaction. An insoluble base or salt can coat the reactants and impede the reaction.

-

Common Solvents: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are frequently used for sulfonylation reactions.

-

Base Solubility: Organic bases like TEA and DIPEA are generally soluble in common organic solvents. Inorganic bases such as potassium carbonate may require the use of a more polar solvent or phase-transfer catalysis.

The interplay of these factors is summarized in the decision-making workflow below.

Caption: A decision workflow for selecting an appropriate base for sulfonylation reactions.

Data Presentation: A Comparative Overview of Common Bases

The following table provides a summary of the properties of commonly used bases in sulfonylation reactions to aid in selection.

| Base | pKa of Conjugate Acid | Structure | Key Characteristics | Typical Applications |

| Triethylamine (TEA) | 10.75 | (CH₃CH₂)₃N | Good general-purpose base, moderately nucleophilic. | Standard sulfonylation of amines and alcohols. |

| N,N-Diisopropylethylamine (DIPEA) | 10.75 | ((CH₃)₂CH)₂NCH₂CH₃ | Non-nucleophilic due to steric hindrance.[3] | Sulfonylation of sensitive substrates where nucleophilic attack by the base is a concern. |

| Pyridine | 5.25 | C₅H₅N | Weakly basic, can act as a nucleophilic catalyst.[5] | Often used as both a base and a solvent for sulfonylation of alcohols. |

| 2,6-Lutidine | 6.77 | (CH₃)₂C₅H₃N | Sterically hindered, non-nucleophilic pyridine derivative. | Sulfonylation of substrates prone to side reactions with pyridine. |

| 4-Dimethylaminopyridine (DMAP) | 9.70 | (CH₃)₂NC₅H₄N | Highly nucleophilic catalyst, used in catalytic amounts with a stoichiometric base.[7] | To accelerate slow sulfonylation reactions, especially with unreactive alcohols.[7] |

| Potassium Carbonate (K₂CO₃) | 10.33 | K₂CO₃ | Inorganic base, requires a polar solvent or phase-transfer catalyst. | Cost-effective option for large-scale reactions with stable substrates. |

Experimental Protocols: Harnessing the Power of this compound

The following protocols provide detailed, step-by-step methodologies for the sulfonylation of representative nucleophiles.

Protocol 1: Sulfonylation of a Primary Aliphatic Amine

Objective: To synthesize N-benzyl-2,4-dichlorobenzenesulfonamide.

Materials:

-

Benzylamine

-

This compound

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approximately 0.1 M concentration).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the solution of the sulfonylating agent dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.[6]

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the sulfonylation of a primary amine.

Protocol 2: Sulfonylation of a Secondary Alcohol

Objective: To synthesize cyclohexyl 2,4-dichlorobenzenesulfonate.

Materials:

-

Cyclohexanol

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic)

-

Acetonitrile (ACN), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanol (1.0 eq).

-

Dissolve the alcohol in anhydrous ACN (approximately 0.1 M concentration).

-

Add DIPEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add this compound (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring and characterization of the final product.

-

Reaction Monitoring: The progress of each reaction should be carefully monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak are clear indicators of reaction progression.

-

Product Characterization: The identity and purity of the final sulfonated product should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for the products should be consistent with the desired structure.

Conclusion: A Strategic Approach to Sulfonylation